molecular formula C21H19ClN2O3 B2789941 N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide CAS No. 888463-78-3

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide

Cat. No. B2789941
CAS RN: 888463-78-3
M. Wt: 382.84
InChI Key: ZRKTXJYULSMSOP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 was first synthesized in the 1990s as part of a research project aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, CP-47,497 has been the subject of extensive scientific research, particularly in the field of pharmacology and neuroscience.

Mechanism of Action

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. This receptor is widely distributed throughout the brain, and its activation by N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide leads to a range of physiological effects, including altered neuronal activity, changes in neurotransmitter release, and modulation of synaptic plasticity. The precise mechanisms by which N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide exerts its effects are still being studied, but it is clear that the drug has a complex and multifaceted mode of action.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in gene expression, alterations in protein synthesis, and modulation of various signaling pathways. The drug has also been shown to have effects on behavior, including changes in locomotor activity, anxiety-like behavior, and reward-related behavior. The precise nature of these effects varies depending on the dose, route of administration, and other factors.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has several advantages as a research tool, including its high potency, selectivity for the CB1 receptor, and ability to cross the blood-brain barrier. These properties make it a valuable tool for investigating the role of the endocannabinoid system in the brain, and for developing new drugs that target this system. However, there are also limitations to the use of N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide in laboratory experiments, including its potential for toxicity at high doses, its limited solubility in water, and its tendency to degrade over time.

Future Directions

There are many potential future directions for research on N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide and related synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain, particularly with regard to neuroplasticity and cognitive function. Additional research is also needed to better understand the mechanisms by which N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide exerts its effects, and to develop new methods for synthesizing and administering the drug.

Synthesis Methods

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper, but it generally involves the use of organic solvents, catalysts, and other chemical agents. The purity of the final product is critical for accurate scientific research, and the synthesis process must be carefully controlled to ensure consistent results.

Scientific Research Applications

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been extensively studied for its pharmacological properties, particularly its interaction with the endocannabinoid system in the brain. This system plays a critical role in regulating various physiological processes, including pain, appetite, mood, and memory. N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been used as a research tool to study the effects of cannabinoids on this system, and to investigate potential therapeutic applications for various medical conditions.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-14-8-5-9-15(12-14)23-21(26)19-18(16-10-3-4-11-17(16)27-19)24-20(25)13-6-1-2-7-13/h3-5,8-13H,1-2,6-7H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKTXJYULSMSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide

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